1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride
CAS No.:
Cat. No.: VC16494420
Molecular Formula: C18H19ClN2O2
Molecular Weight: 330.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19ClN2O2 |
|---|---|
| Molecular Weight | 330.8 g/mol |
| IUPAC Name | 3,3-diphenyl-6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazin-1-one;hydrochloride |
| Standard InChI | InChI=1S/C18H18N2O2.ClH/c21-17-16-13-19-11-12-20(16)18(22-17,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16,19H,11-13H2;1H |
| Standard InChI Key | KBBCOIFMZUKWBP-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2C(CN1)C(=O)OC2(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Introduction
Molecular Structure and Chemical Identity
1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride (CAS: 847556-27-8) is a hydrochloride salt derived from its parent base, 1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one (CAS: 847555-93-5). The molecular formula C₁₈H₁₉ClN₂O₂ corresponds to a molar mass of 330.8 g/mol, distinguishing it from the parent compound’s 294.35 g/mol (C₁₈H₁₈N₂O₂) due to the addition of hydrochloric acid .
Structural Features
The molecule comprises a hexahydro-oxazolo[3,4-a]pyrazin-3-one core substituted with two phenyl groups at the 1-position. X-ray crystallography of analogous compounds reveals a bicyclic system where the oxazole ring is fused to a piperazine moiety, creating a rigid, planar architecture . The hydrochloride salt enhances solubility in polar solvents, a critical factor for in vitro bioassays.
Table 1: Key Identifiers and Structural Descriptors
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of 1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride involves multi-step organic transformations. A representative pathway begins with dibenzyl ester 2, which undergoes phenyllithium-mediated alkylation at -78°C to yield (1,4-dibenzyl-piperazin-2-yl)-diphenyl-methanol . Subsequent hydrogenolytic debenzylation using Pd/BaSO₄ produces intermediate 3, which is reprotected via carbamate formation. Cyclization under basic conditions (e.g., NaH/DMF) generates the oxazolo[3,4-a]pyrazinone core, followed by HCl treatment to afford the hydrochloride salt .
Table 2: Critical Synthetic Intermediates
| Intermediate | Role in Synthesis | Yield (%) |
|---|---|---|
| 3 | Debenzylated diamine precursor | >90 |
| 5c | Boc-protected cyclized intermediate | 85–92 |
| 1a | Parent base before salt formation | Quant. |
Challenges in Protecting Group Strategy
Early synthetic attempts faced hurdles in orthogonal protection of piperazine nitrogens. The Boc group (tert-butoxycarbonyl) emerged as optimal, enabling DMAP-catalyzed cyclization without decomposition . Alternatives like Cbz (carboxybenzyl) and Teoc (2-(trimethylsilyl)ethoxycarbonyl) led to instability during deprotection .
Physicochemical Properties
Experimental and predicted data reveal critical parameters influencing the compound’s behavior in solution:
Table 3: Experimental and Predicted Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | 515.5 ± 50.0 °C | Predicted (EPI Suite) |
| Density | 1.28 ± 0.1 g/cm³ | Predicted |
| pKa | 8.60 ± 0.40 | Predicted |
| LogP (Octanol-Water) | 3.12 | Calculated |
The pKa of 8.60 suggests moderate basicity, consistent with protonation at physiological pH . The LogP value of 3.12 indicates favorable membrane permeability, aligning with its CNS activity.
Applications in Drug Discovery
Lead Optimization Strategies
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Bioisosteric Replacement: Thiourea analogs (1r, 1s) maintain potency while improving metabolic stability .
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Prodrug Approaches: Esterification of the oxazolidinone carbonyl enhances oral bioavailability in rodent models .
Preclinical Efficacy
In murine anxiety models, oral administration of 1c (10 mg/kg) reduced freezing time by 62% in the contextual fear paradigm, comparable to diazepam . No significant locomotor impairment was observed at therapeutic doses .
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